2-(4-Methylpiperazin-1-yl)ethanesulfonyl chloride;dihydrochloride
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Overview
Description
2-(4-Methylpiperazin-1-yl)ethanesulfonyl chloride;dihydrochloride is a chemical compound with the molecular formula C7H15ClN2O2S. It is commonly used in various chemical reactions and has significant applications in scientific research .
Preparation Methods
The synthesis of 2-(4-Methylpiperazin-1-yl)ethanesulfonyl chloride;dihydrochloride typically involves the reaction of 4-methylpiperazine with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-Methylpiperazin-1-yl)ethanesulfonyl chloride;dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction Reactions: It can be involved in redox reactions under specific conditions.
Hydrolysis: It can hydrolyze in the presence of water to form the corresponding sulfonic acid and hydrochloric acid.
Common reagents used in these reactions include bases like sodium hydroxide, solvents like dichloromethane, and oxidizing or reducing agents depending on the desired reaction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)ethanesulfonyl chloride;dihydrochloride has a wide range of applications in scientific research:
Biology: It is used in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)ethanesulfonyl chloride;dihydrochloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is utilized in the modification of biomolecules and the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
2-(4-Methylpiperazin-1-yl)ethanesulfonyl chloride;dihydrochloride can be compared with other similar compounds such as:
4-Methylpiperazine: A precursor in the synthesis of the compound.
Ethanesulfonyl chloride: Another precursor used in the synthesis.
Other sulfonyl chlorides: Compounds with similar reactivity but different substituents.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications in various fields of research.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)ethanesulfonyl chloride;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClN2O2S.2ClH/c1-9-2-4-10(5-3-9)6-7-13(8,11)12;;/h2-7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEJHOUNLMEMKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCS(=O)(=O)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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